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Compound of Interest

Compound Name: Fmoc-D-Allo-Ile-OH

Cat. No.: B557749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-α-(9-

Fluorenylmethoxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a crucial building block in

peptide synthesis. Due to the limited availability of specific experimental spectra for the D-allo-

isoleucine stereoisomer, this document presents representative data derived from its closely

related isomer, Fmoc-L-isoleucine. This information, coupled with detailed experimental

protocols, serves as a reliable reference for the characterization of this compound.

Core Spectroscopic Data
The structural integrity and purity of Fmoc-D-Allo-Ile-OH are typically confirmed using a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR,

based on data for Fmoc-L-isoleucine. The spectra are generally recorded in deuterated

solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data
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Proton Assignment Expected Chemical Shift (δ) in ppm

Aromatic (Fmoc) 7.20 - 7.80

NH (Amide) ~5.30

CH (Fmoc) ~4.25

CH₂ (Fmoc) ~4.40

α-CH (Isoleucine) ~4.15

β-CH (Isoleucine) ~1.90

γ-CH₂ (Isoleucine) ~1.40, ~1.15

γ-CH₃ (Isoleucine) ~0.95

δ-CH₃ (Isoleucine) ~0.90

Table 2: Representative ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ) in ppm

C=O (Carboxyl) ~175

C=O (Carbamate) ~156

Aromatic (Fmoc) 120 - 144

CH (Fmoc) ~47

CH₂ (Fmoc) ~67

α-C (Isoleucine) ~58

β-C (Isoleucine) ~37

γ-C (Isoleucine) ~25

γ-CH₃ (Isoleucine) ~15

δ-CH₃ (Isoleucine) ~11
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For Fmoc-D-
Allo-Ile-OH, a solid sample can be analyzed as a KBr pellet or a thin film.

Table 3: Key IR Absorption Bands

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

N-H (Amide) 3280 - 3350 Stretching

C-H (Aromatic, Fmoc) 3000 - 3100 Stretching

C-H (Aliphatic, Ile) 2850 - 2980 Stretching

C=O (Carboxylic Acid) 1700 - 1725 Stretching

C=O (Carbamate) 1680 - 1700 Stretching

C=C (Aromatic, Fmoc) 1450, 1500-1600 Stretching

C-N 1200 - 1350 Stretching

C-O 1050 - 1250 Stretching

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to

obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a

common technique for this type of molecule.

Table 4: Expected Mass Spectrometry Data
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Parameter Value

Molecular Formula C₂₁H₂₃NO₄

Molecular Weight 353.41 g/mol

[M+H]⁺ (Positive Ion Mode) m/z 354.17

[M-H]⁻ (Negative Ion Mode) m/z 352.16

Key Fragment Ions
Loss of the Fmoc group is a characteristic

fragmentation pathway.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Fmoc-D-Allo-Ile-
OH.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-25 mg of Fmoc-D-Allo-Ile-OH in approximately 0.75 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

For quantitative analysis or precise chemical shift referencing, an internal standard such

as tetramethylsilane (TMS) can be added.[2]

Data Acquisition:

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or

higher.

Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary due to the

lower natural abundance of the ¹³C isotope.[2]

Data Processing:
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Process the raw data by applying a Fourier transform.

Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak

or the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 50 mg) of solid Fmoc-D-Allo-Ile-OH in a few drops of a

volatile solvent like methylene chloride or acetone.[3]

Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.[3]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.

ESI-Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of Fmoc-D-Allo-Ile-OH in an organic solvent such as methanol,

acetonitrile, or a mixture with water, at a concentration of approximately 1 mg/mL.[4]
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Dilute this stock solution to a final concentration of around 10 µg/mL using a suitable

solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]

Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]

Data Acquisition:

Infuse the sample solution into the electrospray source using a syringe pump at a constant

flow rate.

Acquire the mass spectrum in either positive or negative ion mode, scanning a mass

range that includes the expected molecular ion (e.g., m/z 100-500).

Data Processing:

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and

any significant fragment ions.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Fmoc-D-Allo-Ile-OH.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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